2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone - 115858-98-5

2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone

Catalog Number: EVT-413709
CAS Number: 115858-98-5
Molecular Formula: C13H10FNO
Molecular Weight: 215.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone and its derivatives have garnered attention in the scientific community due to their potential applications in various fields, including nonlinear optics and as anti-neoplastic agents. The molecular structure and properties of these compounds have been extensively studied using both experimental and theoretical methods, providing insights into their reactivity and interaction with biological targets.


Molecular Structure Analysis

The molecular structure of 2-(4-fluorophenyl)-1-(pyridin-4-yl)ethanone comprises a central ethanone moiety (C-CO-C) connected to a 4-fluorophenyl group and a pyridin-4-yl group. Crystallographic data from related compounds [, , , ] reveal that the molecule usually adopts a non-planar conformation, with the aromatic rings exhibiting various dihedral angles relative to the central ketone plane. This structural flexibility can be crucial for its interactions with biological targets.

Chemical Reactions Analysis

2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone exhibits reactivity typical of ketones and can undergo various chemical transformations. Notably, it serves as a crucial intermediate in synthesizing heterocyclic compounds [, , , , , , , , ]. For example, it reacts with hydrazines to yield pyrazole derivatives [, , , ], with hydroxylamine derivatives to form isoxazoles [], and with thiosemicarbazides to produce triazoles [, , ].

Applications

The primary application of 2-(4-fluorophenyl)-1-(pyridin-4-yl)ethanone lies in its use as a versatile building block in organic synthesis. It serves as a key intermediate in constructing various heterocyclic compounds with potential applications in medicinal chemistry [, , , , , , , , ]. For instance, it acts as a precursor for:

  • Casein Kinase 1 (CK1) inhibitors: Iminosugar-modified derivatives of 2-(4-fluorophenyl)-1-(pyridin-4-yl)isoxazole demonstrate enhanced affinity and selectivity for CK1δ, making them potential therapeutic agents [].
  • Phosphodiesterase 10A (PDE10A) inhibitors: 2-[4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920), derived from a similar scaffold, acts as a potent PDE10A inhibitor and is under investigation for treating schizophrenia [].
  • Anticancer agents: Amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine exhibit promising anticancer activity against various human cancer cell lines [].
  • Antimicrobial agents: Various substituted 1-(5-(2-p-tolyloxyquinolin-3-yl)-2-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives show potent antibacterial activity against different bacterial strains [].

    Compound Description: This compound is a centrosymmetric binuclear zinc(II) carboxylate complex. It was synthesized and characterized using FT-IR, NMR, and single-crystal X-ray diffraction studies []. The complex exhibits a distorted square-pyramidal coordination geometry around the zinc ions.

    Relevance: This compound incorporates 1-(pyridin-4-yl)ethanone as one of the ligands coordinating to the zinc ions []. This shared ligand establishes a structural connection to the target compound, 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone, highlighting the versatility of 1-(pyridin-4-yl)ethanone as a building block in coordination chemistry.

1-((4-Methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-yl)thio)-2-phenylethan-1-ol

    Compound Description: This compound belongs to a series of S-derivatives of 4-R-5-((((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiols investigated for their optical activity [, ]. This specific derivative exhibited a positive specific rotation.

    Relevance: The compound shares the pyridin-4-yl moiety with 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone [, ]. The presence of this common structural motif suggests potential similarities in their chemical reactivity and potential biological activities.

1-(4-Fluorophenyl)-2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-yl)thio)ethan-1-ol

    Compound Description: This compound is another S-derivative of 4-R-5-((((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiols studied for its optical activity [, ]. Unlike the previous compound, this derivative displayed a negative specific rotation, making it of interest for further preclinical studies.

    Relevance: Similar to the previous compound, it incorporates the pyridin-4-yl group, a key structural feature also found in 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone [, ]. The shared presence of this group suggests potential similarities in their physicochemical properties and interactions with biological targets. Moreover, this compound also shares the 4-fluorophenyl substituent with the target compound, further strengthening the structural connection between them. This shared substituent suggests that both compounds might exhibit similar pharmacological profiles.

4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine

    Compound Description: This compound is a pyrazole derivative characterized by X-ray crystallography []. The crystal structure reveals the presence of intermolecular N—H⋯N and N—H⋯O hydrogen bonds.

    Relevance: The compound shares the 4-fluorophenyl and pyridin-4-yl moieties with 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone []. The presence of these common structural elements suggests that these compounds might belong to the same chemical series or be derived from similar synthetic routes. The structural similarities could also translate to overlapping biological activities or pharmacological profiles.

4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine

    Compound Description: This pyrazole derivative has been structurally characterized using X-ray crystallography []. Its crystal packing is stabilized by intermolecular N—H⋯N and N—H⋯F hydrogen bonds.

    Relevance: This compound shares the 4-fluorophenyl and pyridin-4-yl structural motifs with 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone []. The presence of these common fragments suggests a potential relationship in their chemical synthesis or derivation from a common intermediate.

6. [(2,3,7,8,12,18-hexamethyl,13,17-diethyl,5-(2-pyridyl)porphyrinato)cobalt(II)]–[2′-(pyridin-4-yl)-5′-(pyridin-2-yl)-1′-(pyridin-2-ylmethyl)-2′,4′-dihydro-1′H-pyrrolo[5,6]fullerene] Triad

    Compound Description: This complex is a donor-acceptor triad formed by the axial coordination of a substituted fullerene to a cobalt(II) porphyrin []. The triad exhibits self-assembling properties in toluene, driven by donor-acceptor interactions.

    Relevance: The fullerene component of this triad incorporates a pyridin-4-yl group, a key structural feature also present in 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone []. The shared presence of this group, despite being part of significantly different molecular architectures, highlights its potential importance in facilitating specific interactions or influencing molecular properties.

3-(4-Fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole

    Compound Description: This isoxazole derivative served as a starting point for developing casein kinase (CK) 1 inhibitors []. Its structure was modified by introducing chiral iminosugar scaffolds to improve affinity and selectivity for CK1δ.

    Relevance: This compound shares the 4-fluorophenyl and pyridin-4-yl moieties with 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone []. The common presence of these structural features suggests a potential for shared synthetic pathways or derivation from similar chemical precursors.

4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine

    Compound Description: This compound is a pyrazole derivative characterized by X-ray crystallography []. The crystal structure reveals a non-planar geometry and the formation of N—H⋯N hydrogen bonds.

    Relevance: The compound shares the 4-fluorophenyl and pyridin-4-yl groups with 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone [], suggesting a possible common origin or similar synthetic routes. This shared structural motif hints at potential similarities in their chemical properties and interactions with biological targets.

1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives

    Compound Description: This class of compounds was investigated as potential inhibitors of Plasmodium cytoplasmic prolyl-tRNA synthetase (PRS) []. They were found to exhibit potent blood stage and antischizontal activity, making them promising starting points for developing antimalarial prophylactic agents.

    Relevance: These derivatives share the pyridin-4-yl moiety with 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone []. This structural similarity suggests a potential for shared chemical reactivity or interactions with biological targets, despite being part of different core structures.

2-(Substituted-Aryloxymethyl)-5-(Pyridin-4-yl)-1,3,4-Oxadiazoles

    Compound Description: This series of compounds was designed and synthesized as potential anti-tuberculosis and antioxidant agents []. Their structures were characterized using various spectroscopic techniques, and docking studies were performed to assess their binding affinities to target proteins.

    Relevance: These derivatives share the pyridin-4-yl moiety with 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone []. This shared structural feature suggests that these compounds, despite belonging to different heterocyclic classes, might exhibit certain similarities in their physicochemical properties or biological activities.

4-Fluorobutyrfentanyl (1-((4-Fluorophenyl)(1-phenethylpiperidin-4-yl)amino)butan-1-one)

    Compound Description: This compound is a novel fentanyl derivative identified in seized materials and post-mortem biological samples []. It is a potent opioid and has been associated with fatal intoxication cases.

    Relevance: This compound shares the 4-fluorophenyl substituent with 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone []. Although the core structures differ significantly, the presence of this shared substituent highlights the potential of this chemical group in influencing pharmacological activity, especially in the context of CNS-active compounds.

Morpholinium 2-((4-(2-Methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

    Compound Description: This compound serves as an active pharmaceutical ingredient (API) whose metabolism was studied using liquid chromatography-mass spectrometry []. The study revealed the formation of a methylated metabolite through N-methylation.

    Relevance: This compound shares the pyridin-4-yl group with 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone []. This common structural feature, despite being part of different heterocyclic systems, suggests a potential for similar interactions with biological targets or metabolic pathways.

    Compound Description: This cationic silver(I) complex features silver coordinated by two pyridine nitrogen atoms from two HacacPyen ligands []. The complex exhibits argentophilic interactions, leading to the formation of Ag…Ag pairs.

    Relevance: The ligand HacacPyen in this complex incorporates a pyridin-4-yl moiety, a key structural feature also found in 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone []. The shared presence of this group, despite being in different chemical environments, emphasizes its versatility in coordinating to metal centers and influencing supramolecular architectures.

(R)-1-(pyridin-4-yl)ethyl acetate

    Compound Description: This chiral compound was synthesized using a tandem catalyst system involving palladium and lipase []. The synthesis involved the hydrogenation of 4-acetyl pyridine followed by kinetic resolution to yield the (R)-enantiomer selectively.

    Relevance: This compound shares the pyridin-4-yl moiety with 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone []. Both compounds can be viewed as derivatives of 1-(pyridin-4-yl)ethanone, highlighting the importance of this core structure in organic synthesis and its potential as a building block for various pharmaceuticals and biologically active compounds.

N-Ethyl-4-(pyridin-4-yl)benzamide Derivatives

    Compound Description: This class of compounds was investigated as potential inhibitors of Rho-associated kinase-1 (ROCK1) []. Molecular modeling techniques, including docking, molecular dynamics, and 3D-QSAR, were employed to understand their structure-activity relationships and design more potent inhibitors.

    Relevance: These derivatives share the pyridin-4-yl moiety with 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone []. Although the core structures differ, the presence of this shared group suggests a possible overlap in their pharmacological profiles or a potential for similar interactions with biological targets, particularly in the context of kinase inhibition.

4-Substituted Phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones

    Compound Description: This series of compounds was synthesized and evaluated for their antibacterial and antifungal activities []. Their structures were confirmed using various spectroscopic techniques, including LCMS, 1H NMR, 13C NMR, and IR.

    Relevance: Compounds within this series incorporate the 4-fluorophenyl substituent, a key structural feature also present in 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone []. The shared presence of this substituent, despite being part of very different core structures, highlights its potential significance in influencing the compounds' biological activities, possibly by modulating their interactions with target biomolecules.

1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone Derivatives

    Compound Description: This class of compounds was synthesized and evaluated for their cytotoxicity, antiviral activity against HSV1, and anti-HAV-MBB activity []. Their structures were elucidated using spectroscopic techniques, including IR, 1H NMR, and mass spectrometry.

    Relevance: Compounds in this series can be considered structurally related to 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone as they are both derived from 1-(Heteroaryl)ethanone, where the heteroaryl group is either pyridin-4-yl or 1H-pyrazolo[3,4-b]pyridin-5-yl []. This structural similarity suggests a potential for shared synthetic strategies or a common origin from similar chemical precursors.

    Compound Description: This coordination polymer was synthesized using benzene-1,3,5-tricarboxylic acid (H3BTC) and trans-1-(pyridin-3-yl)-2-(pyridin-4-yl)ethene (3,4′-bpe) []. The polymer features a one-dimensional coordination chain and exhibits photocatalytic properties.

    Relevance: The organic ligand 3,4′-bpe used in the synthesis of this polymer incorporates a pyridin-4-yl group, a key structural feature also present in 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone []. While the overall structures differ, the shared presence of this group suggests its potential utility as a building block in supramolecular chemistry and crystal engineering, due to its ability to participate in coordination bonds and influence crystal packing.

    Compound Description: This coordination polymer was synthesized using the same ligands as the previous compound, H3BTC and 3,4′-bpe, but with cadmium(II) as the metal center []. The polymer exhibits a two-dimensional coordination network and also displays photocatalytic properties.

    Relevance: Similar to the previous compound, the ligand 3,4′-bpe used in the synthesis of this polymer incorporates a pyridin-4-yl group, also present in 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone []. This shared structural feature, despite the difference in overall molecular architecture, suggests a potential commonality in their synthesis or properties.

    Compound Description: This coordination polymer is constructed using cobalt, 3,5-dbdiox, and tpch []. It features a two-dimensional sheet structure and is one of the few examples of a 2D coordination polymer based on linked {Co(3,5-dbdiox)2} units.

    Relevance: The ligand tpch used in the construction of this polymer incorporates four pyridin-4-yl groups, a key structural feature also found in 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone []. The use of this ligand demonstrates the ability of the pyridin-4-yl moiety to act as a bridging unit in the formation of multi-metallic complexes and extended coordination networks.

    Compound Description: This coordination polymer utilizes the same building blocks as the previous compound, cobalt, 3,5-dbdiox, and tpch, but results in a one-dimensional zigzag chain structure []. Interestingly, variable-temperature single-crystal X-ray diffraction studies suggest that it undergoes a temperature-induced valence tautomeric interconversion.

    Relevance: Like the previous compound, the ligand tpch in this polymer features the pyridin-4-yl group, also present in 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone []. The repeated use of this group in constructing coordination polymers underscores its significance in directing self-assembly processes and influencing the resulting structural dimensionality.

    Compound Description: These MOFs, incorporating cobalt, copper, or zinc with the ligand 4-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoate (L), were investigated for their potential as electrocatalysts for water splitting []. The cobalt and copper complexes showed activity, with the cobalt complex exhibiting superior performance.

    Relevance: The ligand L used in the construction of these MOFs incorporates a pyridin-4-yl group, also present in 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone []. This shared structural element suggests the possibility of exploring similar metal-organic frameworks using derivatives of 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone as ligands, potentially leading to materials with interesting electrocatalytic properties.

2-[4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920)

    Compound Description: This compound, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, was identified as a clinical candidate for treating schizophrenia []. Its discovery and development involved structure-based drug design, focusing on interactions within a unique “selectivity pocket” of PDE10A.

    Relevance: This compound shares the pyridin-4-yl moiety with 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone []. While the core structures differ, the presence of this group in a clinically relevant PDE10A inhibitor suggests its potential importance in mediating interactions with biological targets.

4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693)

    Compound Description: This compound is a potent and selective inhibitor of AKT kinase, showing promising antitumor activity []. Its discovery involved lead optimization studies and structure-based drug design, confirming its binding to the ATP binding pocket of AKT.

(E)-1-(4-methyl-2-(2-(pyridin-3-ylmethylene)hydrazinyl) thiazol-5-yl)ethanone (3a)

    Compound Description: This thiazole derivative was identified as a potent inhibitor of ecto-5′-nucleotidase (e5′NT), an enzyme involved in regulating extracellular purinergic signaling []. The compound exhibited significantly higher potency toward the human enzyme compared to the rat enzyme.

    Relevance: This compound shares the 1-ethanone group with 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone []. While the core structures and the heteroaryl rings differ, the presence of this shared functional group suggests that it might contribute to interactions with biological targets or influence the overall physicochemical properties of the molecules.

[2-(4-Fluorophenyl)-1H-indol-4-yl]-1-pyrrolidinylmethanone

    Compound Description: This compound is an arylindole carboxylic amide synthesized through a multistep process involving the formation of a nitrostyrene benzoic acid intermediate followed by reductive cyclization [].

    Relevance: This compound shares the 4-fluorophenyl group with 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone []. The presence of this shared substituent, even in different core structures, suggests that both compounds might exhibit similar pharmacological profiles or engage in comparable interactions with biological targets.

    Compound Description: These hexanuclear metalloprisms, containing either rhodium or iridium, were synthesized through a self-assembly process using dinuclear oxalato-bridged precursors and the tpt ligand []. The chirality of these complexes depends on the twist of the tpt units.

    Relevance: The ligand tpt used in constructing these metalloprisms incorporates three pyridin-4-yl groups, a structural feature also present in 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone []. The presence of multiple pyridin-4-yl groups in tpt highlights its ability to act as a multidentate ligand, effectively coordinating to multiple metal centers and facilitating the formation of complex supramolecular architectures.

    Compound Description: This large cationic triangular metallo-prism is constructed using p-cymene ruthenium building blocks, dhbq ligands, and two tpt subunits []. This supramolecular assembly is capable of encapsulating triphenylene derivatives, forming carceplex systems.

    Relevance: Similar to the previous compound, the ligand tpt, incorporating the pyridin-4-yl group also present in 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone, plays a crucial role in assembling this metallo-prism []. Its presence highlights the significance of carefully chosen ligands in driving the self-assembly of intricate supramolecular structures with potentially interesting host-guest chemistry.

1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

    Compound Description: This compound is a 4,5-dihydro-1H-pyrazole derivative characterized by X-ray crystallography []. The crystal structure reveals a flattened envelope conformation of the pyrazoline ring and the presence of weak C—H⋯O and C—H⋯F hydrogen bonds.

    Relevance: This compound shares the 4-fluorophenyl substituent with 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone []. Despite the different core heterocycles, the presence of this shared substituent suggests that both compounds might have originated from similar synthetic strategies or belong to a related chemical series.

1-(5-(2-tolyloxyquinolin-3-yl)-2-(pyridine-4-yl)-1,3,4-oxidiazol-3(2H)-yl)ethanone Derivatives

    Compound Description: This series of compounds was synthesized and evaluated for their antibacterial activity []. Their structures were confirmed using various spectroscopic techniques, including IR, 1H NMR, and mass spectrometry.

    Relevance: These derivatives share the pyridine-4-yl moiety and the 1-ethanone group with 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone []. This structural similarity suggests that both sets of compounds might have comparable physicochemical properties.

1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone

    Compound Description: This tetrahydropyrimidine derivative has been characterized by X-ray crystallography []. The crystal structure reveals a distorted flattened boat conformation of the heterocyclic ring and the presence of intermolecular hydrogen bonds.

    Relevance: This compound shares the 4-fluorophenyl substituent and the 1-ethanone group with 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone []. Despite the different heterocyclic core structures, the presence of these shared structural features suggests a potential for similar synthetic approaches or a common origin from related chemical precursors.

    Compound Description: This N-heterocyclic building block was used to construct six novel coordination polymers with various connectivities and dimensionalities []. The diverse coordination modes of 4,4′-H2dbpt demonstrate its versatility as a linker in MOF synthesis.

    Relevance: This building block incorporates two pyridin-4-yl groups, a key structural feature also present in 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone []. The presence of multiple pyridin-4-yl groups in 4,4′-H2dbpt highlights its potential as a bridging ligand in supramolecular chemistry and crystal engineering, enabling the creation of diverse metal-organic frameworks with potentially interesting properties.

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

    Compound Description: This compound was identified as a potent and orally available GlyT1 inhibitor with a favorable pharmacokinetic profile []. Its discovery was guided by CNS MPO as a drug-likeness guideline.

    Relevance: This compound shares the pyridin-4-yl moiety with 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone []. While their core structures differ, the presence of this shared group in a potent GlyT1 inhibitor suggests its potential relevance in influencing interactions with biological targets and its suitability for developing CNS-active compounds.

1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}ethanone

    Compound Description: This piperazine derivative has been structurally characterized using X-ray crystallography []. The crystal structure reveals a slightly distorted chair conformation of the piperazine ring and the presence of intermolecular C—H⋯O and C—H⋯F interactions.

    Relevance: This compound incorporates two 4-fluorophenyl groups and an 1-ethanone group, structural features also found in 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone []. Although the core structures differ, the presence of these shared motifs suggests that both compounds might exhibit similar physicochemical properties or engage in comparable interactions with biological targets.

1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone

    Compound Description: This compound is a 4,5-dihydro-1H-pyrazole derivative characterized by X-ray crystallography []. The crystal structure reveals a flattened envelope conformation of the pyrazoline ring and the presence of intermolecular C—H⋯O hydrogen bonds, forming inversion dimers.

    Relevance: This compound shares the 4-fluorophenyl substituent and the 1-ethanone group with 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone []. Although the core structures differ, the presence of these shared motifs suggests potential similarities in their physicochemical properties or interactions with biological targets.

N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide Derivatives

    Compound Description: This series of compounds was synthesized and evaluated for their antimicrobial, antioxidant, and anti-inflammatory activities [].

    Relevance: These derivatives share the pyridin-4-yl group with 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone []. This shared structural feature suggests that both sets of compounds, despite their different core structures, might exhibit overlapping biological activities or share similar mechanisms of action.

3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL)

    Compound Description: This flexible achiral ligand was used to synthesize four metal(II) complexes with various two-dimensional and three-dimensional structures [].

    Relevance: This ligand incorporates a pyridin-4-yl group, a key structural feature also found in 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone []. The use of this ligand in constructing metal-organic frameworks highlights the ability of the pyridin-4-yl moiety to act as a bridging unit, coordinating to metal centers and influencing the dimensionality and topology of the resulting supramolecular architectures.

3-(Arylaminomethyl)-5-(Pyridin-4-yl)-1,3,4-Oxadiazole-(3H)-thi-2-One Derivatives

    Compound Description: This series of Mannich base derivatives was synthesized from isoniazid and evaluated for their antimycobacterial activity against the Mycobacterium tuberculosis H37Rv strain [].

    Relevance: These derivatives share the pyridin-4-yl moiety with 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone []. The presence of this shared structural feature, despite differences in the core heterocycles, suggests a potential for similar interactions with biological targets, particularly in the context of antimycobacterial activity.

3,6-Di(pyridin-4-yl)-1,2,4,5-tetrazine (4-PTA)

    Compound Description: This compound was reacted with trimesic acid (TMA) to form a self-assembled molecular complex through hydrogen bonding []. The complex exhibits a zigzag 1D framework stabilized by intermolecular interactions.

    Relevance: This compound incorporates two pyridin-4-yl groups, a key structural feature also found in 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone []. The presence of multiple pyridin-4-yl moieties in 4-PTA highlights its potential to act as a multidentate ligand, capable of forming hydrogen bonds and directing the self-assembly of supramolecular structures.

(E)-1-(4-{[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]diazenyl}phenyl)ethanone

    Compound Description: This compound is a pyrazole derivative synthesized by reacting a β-diketohydrazone with a substituted arylhydrazine []. The molecule exhibits a non-planar structure, with the phenyl ring and the pyrazole ring being significantly twisted.

    Relevance: This compound shares the 4-fluorophenyl substituent and the 1-ethanone group with 2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone []. The presence of these shared structural features suggests that both compounds might exhibit similar physicochemical properties or engage in comparable interactions with biological targets, despite the differences in their core heterocycles.

Mechanism of Action

The mechanism of action for these compounds involves several key molecular interactions and properties. The stability of the molecules is often

Properties

CAS Number

115858-98-5

Product Name

2-(4-Fluorophenyl)-1-(pyridin-4-yl)ethanone

IUPAC Name

2-(4-fluorophenyl)-1-pyridin-4-ylethanone

Molecular Formula

C13H10FNO

Molecular Weight

215.22 g/mol

InChI

InChI=1S/C13H10FNO/c14-12-3-1-10(2-4-12)9-13(16)11-5-7-15-8-6-11/h1-8H,9H2

InChI Key

SWLMSOXBPVFLNF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=O)C2=CC=NC=C2)F

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CC=NC=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.